5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1-METHYL-2-PHENYLETHYL)-2-FURAMIDE
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1-METHYL-2-PHENYLETHYL)-2-FURAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloromethyl group and a furan ring substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1-METHYL-2-PHENYLETHYL)-2-FURAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The chloromethylated pyrazole and the furan ring are coupled using a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1-METHYL-2-PHENYLETHYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1-METHYL-2-PHENYLETHYL)-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1-METHYL-2-PHENYLETHYL)-2-FURAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
- Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1-METHYL-2-PHENYLETHYL)-2-FURAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloromethylated pyrazole and a phenylethyl-substituted furan ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(1-phenylpropan-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-13(9-14-5-3-2-4-6-14)21-18(23)17-8-7-16(24-17)12-22-11-15(19)10-20-22/h2-8,10-11,13H,9,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEOGIPENOJBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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